N-(2-cyanophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
“N-(2-Cyanophenyl)formamide” and “N-(2-Cyanophenyl)picolinamide” are compounds that have structures similar to the one you’re interested in . They are used as research chemicals .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, “N-(2-Cyanophenyl)formamide” can be synthesized from 2-aminobenzonitrile using acetic anhydride . Another method involves the reaction of 2-cyanophenylisothiocyanate with sulfuryl chloride or gaseous chlorine in an inert solvent .
Molecular Structure Analysis
The molecular structure of “N-(2-Cyanophenyl)formamide” is C8H6N2O with an average mass of 146.146 Da . The molecular structure of “N-(2-Cyanophenyl)picolinamide” is C13H9N3O with a molecular weight of 223.23 .
Chemical Reactions Analysis
The chemical reactivity of N-cyanoacetamides, which are similar to the compound you’re interested in, has been studied. They can form biologically active novel heterocyclic moieties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Cyanophenyl)picolinamide” include a boiling point of 335.5±22.0 °C (Predicted), a density of 1.28±0.1 g/cm3 (Predicted), and a pKa of 10.81±0.70 (Predicted) .
Scientific Research Applications
Heterocyclic Synthesis
Studies on heterocyclic synthesis, such as the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, demonstrate the potential for creating new antibiotic and antibacterial drugs. These compounds were synthesized and evaluated for their biological activity against Gram-positive and Gram-negative bacteria, highlighting their utility in drug discovery and development (Ahmed, 2007).
Electrochromic Materials
The development of novel anodic electrochromic aromatic polyamides based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives showcases the application of similar compounds in materials science. These polymers exhibit reversible oxidation redox couples and could serve as electrochromic materials with potential uses in smart windows, displays, and other electronic devices (Chang & Liou, 2008).
Anticancer Agents
Functionalized amino acid derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, offering a pathway to designing new anticancer agents. Some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, indicating the relevance of such structures in therapeutic applications (Kumar et al., 2009).
Green Chemistry in Drug Design
The synthesis of paracetamol analogues as potential analgesic and antipyretic agents through environmentally friendly methods underscores the application of related compounds in green chemistry and drug design. This approach not only targets the development of new pharmaceuticals but also emphasizes sustainable synthesis methods (Reddy et al., 2014).
Electrophilic Amination in Organic Synthesis
The preparation and use of 3-aryl-N-carboxamido oxaziridines for electrophilic amination of carbanions showcase advanced organic synthesis techniques. This method facilitates the amination of various substrates, including ketones, esters, and amides, demonstrating the versatility and utility of similar compounds in synthetic chemistry (Armstrong et al., 2000).
Mechanism of Action
While the specific mechanism of action for “N-(2-cyanophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is not available, similar compounds like “N-(2-Cyanophenyl)formamide” have been studied. For instance, the reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .
Safety and Hazards
properties
IUPAC Name |
N-(2-cyanophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-7-9-3-1-2-4-10(9)14-12(15)11-8-16-5-6-17-11/h1-4,8H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZDIUTVISULTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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